({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile
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Overview
Description
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of bis(2-iodoethyl)amino groups attached to a benzylidene malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where benzaldehyde derivatives react with malononitrile in the presence of a base catalyst . The reaction conditions often include mild temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium iodide in acetone at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: Known for its use in OLEDs and similar electronic applications.
Benzylidenemalononitrile: A simpler analog used in various chemical syntheses and industrial applications.
Uniqueness
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile stands out due to its unique bis(2-iodoethyl)amino groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields .
Properties
CAS No. |
92199-03-6 |
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Molecular Formula |
C14H13I2N3 |
Molecular Weight |
477.08 g/mol |
IUPAC Name |
2-[[4-[bis(2-iodoethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H13I2N3/c15-5-7-19(8-6-16)14-3-1-12(2-4-14)9-13(10-17)11-18/h1-4,9H,5-8H2 |
InChI Key |
JEMPHGAOQKRMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCI)CCI |
Origin of Product |
United States |
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